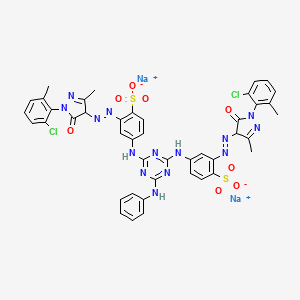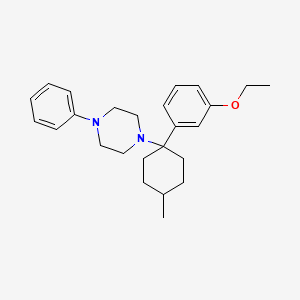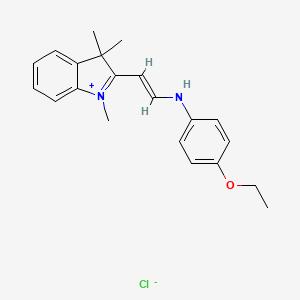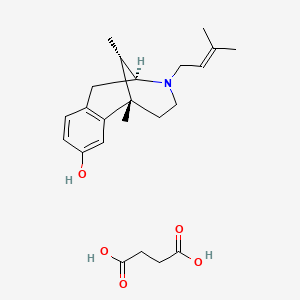
(+)-Pentazocine succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Pentazocine succinate is a synthetic opioid analgesic used primarily for the management of moderate to severe pain. It is a salt form of pentazocine, which is a benzomorphan derivative. This compound is known for its mixed agonist-antagonist properties, acting on the kappa and sigma opioid receptors, which makes it unique compared to other opioid analgesics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Pentazocine succinate typically involves the following steps:
Formation of the Benzomorphan Core: The initial step involves the cyclization of appropriate precursors to form the benzomorphan core structure.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups necessary for the desired pharmacological activity. This includes the addition of hydroxyl, methyl, and other substituents.
Formation of the Succinate Salt: The final step involves the reaction of pentazocine with succinic acid to form the succinate salt. This step is typically carried out in an aqueous medium under controlled pH conditions to ensure complete salt formation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the benzomorphan core and subsequent functional group modifications.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography.
Salt Formation: The purified pentazocine is then reacted with succinic acid in large reactors to form the succinate salt. The product is then dried and packaged for distribution.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Pentazocine succinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes present in the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(+)-Pentazocine succinate has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Researchers use it to study the effects of opioid receptors on various biological processes.
Medicine: It is used in pharmacological studies to understand its analgesic properties and potential side effects.
Industry: It is used in the development of new pain management therapies and formulations.
Mécanisme D'action
(+)-Pentazocine succinate exerts its effects by binding to opioid receptors in the central nervous system. It primarily acts as an agonist at kappa opioid receptors and as an antagonist at mu opioid receptors. This dual action results in effective pain relief with a lower risk of dependence compared to other opioids. The molecular targets include the kappa and sigma opioid receptors, and the pathways involved include modulation of neurotransmitter release and inhibition of pain signal transmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morphine: A natural opioid with strong analgesic properties but higher dependence potential.
Naloxone: An opioid antagonist used to reverse opioid overdose.
Buprenorphine: A partial agonist at mu opioid receptors with lower abuse potential.
Uniqueness
(+)-Pentazocine succinate is unique due to its mixed agonist-antagonist properties, which provide effective pain relief with a lower risk of dependence and abuse. Its action on kappa receptors also makes it useful in managing pain without the severe respiratory depression associated with other opioids.
Propriétés
Numéro CAS |
124819-26-7 |
|---|---|
Formule moléculaire |
C23H33NO5 |
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
butanedioic acid;(1S,9S,13S)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C19H27NO.C4H6O4/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19;5-3(6)1-2-4(7)8/h5-7,12,14,18,21H,8-11H2,1-4H3;1-2H2,(H,5,6)(H,7,8)/t14-,18+,19+;/m1./s1 |
Clé InChI |
KFPNZIZLGZZGHO-NMVCJIEOSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CC=C(C)C)C)C=C(C=C3)O.C(CC(=O)O)C(=O)O |
SMILES canonique |
CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.C(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


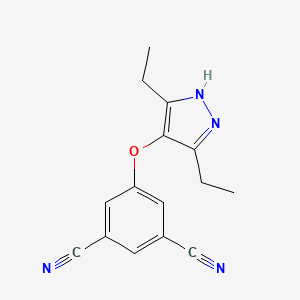

![2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid](/img/structure/B12778060.png)
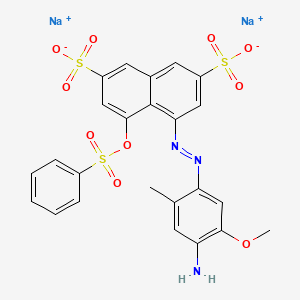
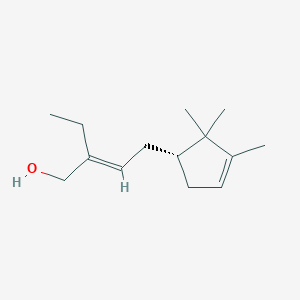
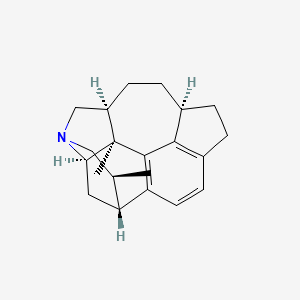
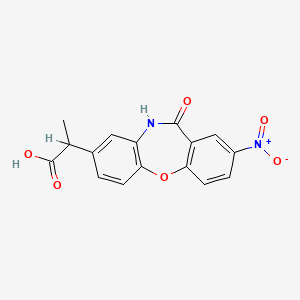
![5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole](/img/structure/B12778087.png)
